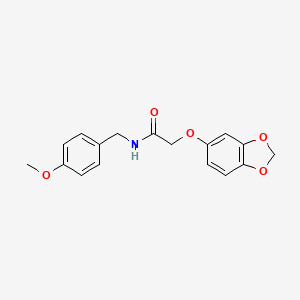![molecular formula C15H17F7N2O B11475484 N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide](/img/structure/B11475484.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with 1,1,1,3,3,3-hexafluoro-2-propanol and 4-fluorobenzylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with enzymes and proteins effectively. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides.
1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane: Employed in the synthesis of precursors to per- and polyfluoroethers.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide stands out due to its specific combination of fluorine atoms and the 4-fluorophenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where high stability and reactivity are required.
Properties
Molecular Formula |
C15H17F7N2O |
|---|---|
Molecular Weight |
374.30 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)methylamino]propan-2-yl]pentanamide |
InChI |
InChI=1S/C15H17F7N2O/c1-2-3-4-12(25)24-13(14(17,18)19,15(20,21)22)23-9-10-5-7-11(16)8-6-10/h5-8,23H,2-4,9H2,1H3,(H,24,25) |
InChI Key |
XQPPWGNQBKMUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11475401.png)
![8-benzyl-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475402.png)
![2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475406.png)
![7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11475411.png)
![Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11475419.png)
![2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11475425.png)
![Ethyl 4-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B11475428.png)
![5-butyl-13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11475437.png)

![2-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11475455.png)
![ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]alaninate](/img/structure/B11475460.png)
![4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11475461.png)
![7-(4-Hydroxy-3-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475465.png)

